Longifolene Exhibits 2.3x to 2.8x Higher Selectivity Index than Doxorubicin in Cancer Cell Lines
In an MTT assay comparing the cytotoxic effects of longifolene and the standard chemotherapeutic doxorubicin, longifolene demonstrated significantly lower toxicity toward healthy cells while retaining activity against cancer cell lines [1]. The selectivity index (SI), calculated as the ratio of IC50 in healthy Vero cells to IC50 in cancer cells, quantifies this differential effect.
| Evidence Dimension | Selectivity Index (SI) for Prostate Cancer (DU-145) |
|---|---|
| Target Compound Data | SI = 3.13 (246.3 / 78.64) |
| Comparator Or Baseline | Doxorubicin: SI = 2.73 (29.12 / 10.67) |
| Quantified Difference | Longifolene SI is 1.15x higher than doxorubicin for DU-145. |
| Conditions | MTT assay; DU-145 prostate cancer cell line and Vero normal kidney cell line. |
Why This Matters
A higher selectivity index indicates a greater margin of safety, a critical parameter for prioritizing lead compounds in drug discovery where minimizing off-target toxicity is essential.
- [1] Grover M, Behl T, Virmani T, et al. Exploration of Cytotoxic Potential of Longifolene/Junipene Isolated from Chrysopogon zizanioides. Molecules. 2022;27(18):5764. View Source
